Product packaging for 4-Morpholinopyrimidine-2-carbonitrile(Cat. No.:)

4-Morpholinopyrimidine-2-carbonitrile

Cat. No.: B13347723
M. Wt: 190.20 g/mol
InChI Key: GXXIYYXPLOQNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Morpholinopyrimidine-2-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of molecules where a pyrimidine ring, a key heterocycle in nucleic acids and many pharmaceuticals, is functionalized with a morpholine group and a carbonitrile moiety. This specific architecture makes it a valuable scaffold for the synthesis of more complex molecules and a potential precursor for biologically active compounds. Researchers value this core structure for its versatility and its presence in compounds that interact with critical biological targets. The morpholinopyrimidine core is a recognized pharmacophore in the development of inhibitors for phosphoinositide 3-kinase (PI3K), a key enzyme in the cell growth and survival pathway that is often dysregulated in cancer . Derivatives based on this scaffold have demonstrated potent antitumor activity, inducing cell cycle arrest and promoting apoptosis in cancer cell lines . Furthermore, related morpholinopyrimidine derivatives have shown promise as anti-inflammatory agents by effectively inhibiting the production of pro-inflammatory mediators like nitric oxide and cyclooxygenase-2 (COX-2) in stimulated macrophage cells . The carbonitrile group enhances the molecule's potential for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific applications. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle the compound according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O B13347723 4-Morpholinopyrimidine-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

4-morpholin-4-ylpyrimidine-2-carbonitrile

InChI

InChI=1S/C9H10N4O/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13/h1-2H,3-6H2

InChI Key

GXXIYYXPLOQNRB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 4 Morpholinopyrimidine 2 Carbonitrile

Precursor Synthesis and Halogenated Pyrimidine (B1678525) Intermediates

The foundation of synthesizing 4-morpholinopyrimidine-2-carbonitrile lies in the preparation of suitable pyrimidine precursors, particularly those activated with halogen functionalities. These halogens serve as excellent leaving groups for subsequent nucleophilic substitution reactions.

Synthesis of Key Pyrimidine Precursors (e.g., 2,4,6-trichloropyrimidine (B138864), 2-pyridones)

A pivotal intermediate in pyrimidine chemistry is 2,4,6-trichloropyrimidine . Its synthesis commonly starts from barbituric acid. One established method involves reacting barbituric acid with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like dimethylaniline. google.comgoogle.com An improved, two-step industrial process has been developed to circumvent the inconvenient aqueous work-up of older methods. google.com In this process, barbituric acid is first reacted with phosphorus oxychloride, and subsequently, with phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.comgoogle.com This non-aqueous method facilitates the isolation of 2,4,6-trichloropyrimidine by distillation and results in high yields. google.comchemicalbook.com

The reaction conditions for the synthesis of 2,4,6-trichloropyrimidine can be summarized as follows:

Starting MaterialReagentsTemperatureDurationYield
Barbituric Acid1. POCl₃ 2. PCl₃, Cl₂1. 70-115 °C 2. 20 to <80 °C1. 7 hours 2. N/A90%
Barbituric AcidPOCl₃, DimethylanilineRefluxN/A85%
This table presents data on the synthesis of 2,4,6-trichloropyrimidine, a key precursor.

2-Pyridones are another class of precursors, although less direct for this specific target. They can be synthesized through various routes, including the transformation of 2-thiopyridines via nucleophilic aromatic substitution. irjms.com Other methods involve the [4+2] annulation of in situ generated azadienes or the cycloisomerization of N-alkenyl alkynylamides catalyzed by gold(I) complexes. organic-chemistry.org

Introduction of Halogen Functionalities for Subsequent Transformations

The introduction of halogens onto the pyrimidine ring is crucial for activating the molecule towards nucleophilic attack. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution but makes electrophilic substitution more difficult compared to benzene (B151609). wikipedia.orgnewworldencyclopedia.org However, electrophilic halogenation can occur, typically at the 5-position, which is the least electron-deficient. wikipedia.org

For the synthesis of this compound, the most strategic approach is to start with a pre-halogenated precursor like 2,4,6-trichloropyrimidine. google.comgoogle.com This molecule possesses three reactive sites, allowing for regioselective substitutions. The chlorine atoms at positions 2, 4, and 6 are susceptible to displacement by nucleophiles. The reactivity at these positions allows for a controlled, stepwise introduction of different functional groups.

Incorporation of the Morpholine (B109124) Moiety via Nucleophilic Substitution Reactions

With a suitable halogenated pyrimidine in hand, the next key step is the introduction of the morpholine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Direct Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Halides

The SNAr mechanism is highly effective for pyrimidines due to the electron-withdrawing nature of the ring nitrogens, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.orgyoutube.com In the case of di- or tri-halopyrimidines, the reaction with a nucleophile like morpholine generally occurs preferentially at the 4-position. stackexchange.comresearchgate.net This regioselectivity is attributed to the greater stabilization of the intermediate when the attack occurs para to a ring nitrogen, as opposed to the ortho position. stackexchange.com

The reaction of 2,4-dichloropyrimidines or 2,4,6-trichloropyrimidine with morpholine leads to the displacement of the chlorine atom at the C4 position. researchgate.netnih.gov For instance, the synthesis of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, an intermediate for various bioactive compounds, begins with the reaction of a dichlorinated pyrimidine with morpholine to install the morpholine group at the 6-position (equivalent to the 4-position in a 2,4-substituted pyrimidine). nih.gov

Pyrimidine SubstrateNucleophilePosition of Substitution
2,4-DihalopyrimidineGeneral NucleophileC4 (preferential)
2,4,6-TrichloropyrimidineAmine NucleophileC4 and C6
This table illustrates the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on pyrimidine halides.

Role of Morpholine as an Amine Reagent in Heterocycle Construction

Morpholine is a widely used secondary amine in medicinal chemistry. researchgate.netnih.gov It is often incorporated into molecules to improve their physicochemical properties, such as solubility and metabolic stability. nih.gov As a building block, it is readily accessible and can be easily introduced as an amine reagent. nih.gove3s-conferences.org Its capacity to form hydrogen bonds via its oxygen atom and the weak basicity of its nitrogen atom are significant characteristics. nih.gov In the context of this synthesis, morpholine acts as a potent nucleophile, readily attacking the electron-deficient carbon of the C-Cl bond on the pyrimidine ring to form the desired C-N bond. nih.govproquest.com

Strategies for Constructing the Carbonitrile Moiety

The final key functional group to be incorporated is the carbonitrile (-CN) group at the 2-position. The strategy for its introduction can vary, with some syntheses starting from precursors that already contain the nitrile group.

One effective strategy involves multicomponent reactions like the Biginelli reaction. For example, the synthesis of certain pyrimidine-5-carbonitriles starts with a one-pot reaction of a substituted benzaldehyde, malononitrile (B47326), and urea/thiourea, catalyzed by ammonium (B1175870) chloride under solvent-free conditions. ias.ac.in This approach builds the pyrimidine ring with the carbonitrile group already in place. nih.govias.ac.in

In a specific synthetic route towards morpholinopyrimidine-5-carbonitrile derivatives, the synthesis starts with a pyrimidine core that already contains the cyano group. nih.govproquest.com The initial pyrimidine is then subjected to chlorination and subsequent nucleophilic substitution with morpholine. nih.gov This indicates that constructing the pyrimidine ring with the carbonitrile moiety from the outset is a viable and common strategy. This avoids the need for potentially harsh cyanation reactions on the pre-formed heterocycle.

Dehydration of Amide Precursors to Form the Nitrile Group

The conversion of a primary amide to a nitrile through dehydration is a fundamental transformation in organic synthesis and a key step in certain synthetic routes to pyrimidine-carbonitriles. rsc.orgresearchgate.net This process involves the removal of a molecule of water from the primary amide group (-CONH2) to form the cyano group (-C≡N). A variety of dehydrating agents have been employed for this purpose, ranging from strong and harsh reagents to milder and more selective systems.

Historically, strong dehydrating agents such as phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2) were commonly used. researchgate.net While effective, these reagents often require stringent reaction conditions and can be incompatible with sensitive functional groups. More contemporary methods have focused on the development of milder and more efficient protocols. For instance, reagents like trifluoromethanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) can activate the amide for subsequent dehydration. researchgate.net Other systems, such as those employing phosphine-based reagents like tris(dimethylamino)phosphine, have also been developed to facilitate this transformation under milder conditions. nih.gov

Table 1: Selected Reagents for Dehydration of Primary Amides

Reagent SystemConditionsCharacteristics
Phosphorus Pentoxide (P2O5)High temperatureStrong, classical reagent
Phosphorus Oxychloride (POCl3)RefluxCommon, can act as a chlorinating agent
Thionyl Chloride (SOCl2)RefluxCan also convert carboxylic acids to acid chlorides
Triflic Anhydride/2-ChloropyridineMild conditionsHigh-yielding, good for complex molecules researchgate.net
Tris(dimethylamino)phosphineMild conditionsReduces side reactions nih.gov

Multi-component Reactions and Cyclization Methods for Pyrimidine-carbonitrile Formation

Multi-component reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis, allowing for the construction of complex molecules like pyrimidine-carbonitriles in a single step from three or more starting materials. tandfonline.comnih.gov These reactions are highly atom-economical and procedurally simple, often leading to high yields of the desired products. nih.gov

A common strategy for the synthesis of pyrimidine-carbonitriles involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (such as malononitrile), and an amidine or guanidine (B92328) derivative. tandfonline.comgrowingscience.com The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the amidine and subsequent intramolecular cyclization and aromatization to afford the pyrimidine ring. tandfonline.com

Various catalysts have been employed to promote these reactions, including bases like piperidine (B6355638) or sodium hydroxide (B78521), and Lewis acids. nih.gov The choice of catalyst can influence the reaction rate and yield. For instance, the use of magnesium oxide (MgO) as a heterogeneous base catalyst has been reported to be effective in the three-component synthesis of 4-amino-5-pyrimidine carbonitrile derivatives. tandfonline.com Similarly, p-toluenesulfonic acid (PTSA) has been used to catalyze the condensation of salicylaldehyde (B1680747) derivatives, morpholine, and malononitrile to form benzopyrano-pyrimidine derivatives. mdpi.com

Advanced Synthetic Approaches to this compound and its Analogs

Multi-step and Convergent Synthesis Strategies

For example, a synthetic route to novel morpholinopyrimidine-5-carbonitrile derivatives involved a multi-step sequence starting from a Biginelli reaction product. nih.gov This was followed by S-methylation, chlorination, and subsequent nucleophilic substitution with morpholine to introduce the morpholino group. The resulting intermediate was then further functionalized. nih.gov This step-wise approach allows for the systematic introduction of various substituents and the construction of a library of analogs for structure-activity relationship studies.

Another example involves the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine (B1331396) as a key intermediate. nih.govresearchgate.net This intermediate can then be reacted with various nucleophiles to introduce diversity at the 6-position of the pyrimidine ring. This strategy highlights the utility of building block approaches in the synthesis of complex heterocyclic systems.

Cascade and One-pot Synthetic Methodologies

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. nih.govrsc.org These reactions are highly efficient as they reduce the number of work-up and purification steps, saving time, solvents, and reagents.

The synthesis of pyrimidine derivatives can often be achieved through one-pot procedures that incorporate cascade sequences. For instance, the three-component synthesis of pyrimidine-carbonitriles can be considered a type of cascade reaction where Knoevenagel condensation, Michael addition, and cyclization occur sequentially in the same reaction vessel. tandfonline.com

More complex cascade reactions have also been developed for the synthesis of fused pyrimidine systems. For example, a multi-component cascade reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides has been reported for the synthesis of highly functionalized bipyrimidine derivatives. nih.gov While not directly yielding this compound, these advanced methodologies demonstrate the potential for developing highly efficient and complex transformations for the synthesis of novel pyrimidine-based compounds.

Table 2: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Multi-component Reactions High atom economy, procedural simplicity, rapid access to diversity. tandfonline.comnih.govCan be difficult to optimize, limited to certain substitution patterns.
Multi-step Linear Synthesis Allows for precise control over substitution, suitable for complex targets.Can be lengthy, lower overall yield, more waste generated.
Convergent Synthesis Higher overall yield, more efficient for complex molecules. nih.govnih.govRequires careful planning of synthetic routes for individual fragments.
Cascade/One-pot Reactions High efficiency, reduced waste, time and cost-saving. nih.govrsc.orgCan be challenging to control selectivity, requires compatible reaction conditions.

Sustainable and Green Chemistry Considerations in Morpholine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including heterocyclic compounds containing the morpholine moiety. researchgate.nethnsincere.com Morpholine itself is considered a chemical with green applications due to its biodegradability and potential to be derived from renewable resources. hnsincere.com

In the context of synthesizing morpholine-containing compounds, green chemistry considerations focus on several aspects:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or even solvent-free conditions is a key goal. ias.ac.in

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is preferred over stoichiometric reagents to improve efficiency and reduce waste. tandfonline.comscirp.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Multi-component and cascade reactions are particularly advantageous in this regard. tandfonline.com

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, and using energy-efficient techniques like microwave irradiation can contribute to a more sustainable process. nih.gov

Chemical Reactivity and Mechanistic Transformations of 4 Morpholinopyrimidine 2 Carbonitrile

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ucalgary.caopenstax.org This inherent reactivity allows for a range of transformations, including additions, hydrolysis, reductions, and reactions with organometallic compounds.

The electrophilic carbon of the cyano group in 4-Morpholinopyrimidine-2-carbonitrile is a prime target for nucleophilic attack. The reaction pathway depends on the nature of the nucleophile. Strong, anionic nucleophiles can add directly to the C≡N bond, forming an intermediate imine salt that can be protonated or undergo further reaction upon work-up. ucalgary.ca Weaker, neutral nucleophiles typically require activation of the nitrile group through acid catalysis. Protonation of the nitrile nitrogen significantly increases the electrophilicity of the carbon atom, facilitating the attack by nucleophiles like water or alcohols. ucalgary.calumenlearning.com

The general mechanism involves the nucleophile attacking the carbon of the nitrile, pushing the pi-electrons onto the nitrogen to form an imine anion intermediate. openstax.org This intermediate can then be protonated or undergo further reactions depending on the specific reactants and conditions.

Table 1: Examples of Nucleophilic Addition Reactions at the Nitrile Group

Nucleophile (Nu) Reagent Example Expected Product after Work-up
Hydride (H⁻) Lithium Aluminium Hydride (LiAlH₄) (4-Morpholinopyrimidin-2-yl)methanamine
Hydroxide (B78521) (OH⁻) Sodium Hydroxide (NaOH) 4-Morpholinopyrimidine-2-carboxamide
Alkoxide (RO⁻) Sodium Methoxide (NaOCH₃) Methyl 4-morpholinopyrimidine-2-carboximidate

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, proceeding through a carboxamide intermediate. byjus.com This transformation can be achieved under both acidic and basic aqueous conditions, typically requiring heat. byjus.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. organicchemistrytutor.comaklectures.com A series of proton transfers then leads to the formation of the intermediate, 4-morpholinopyrimidine-2-carboxamide. organicchemistrytutor.comlibretexts.org Continued heating in the acidic medium leads to further hydrolysis of the amide to produce 4-morpholinopyrimidine-2-carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org

In a base-catalyzed hydrolysis, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orgchemistrysteps.com This forms an imine anion, which is then protonated by water to yield an imidic acid. libretexts.org Tautomerization of the imidic acid gives the 4-morpholinopyrimidine-2-carboxamide intermediate. chemistrysteps.com Under harsher basic conditions (e.g., higher temperatures), the amide undergoes further hydrolysis to yield a salt of 4-morpholinopyrimidine-2-carboxylic acid and ammonia. byjus.com Subsequent acidification is required to obtain the final carboxylic acid product.

Table 2: Summary of Nitrile Hydrolysis Pathways

Condition Reagents Intermediate Product Final Product (after work-up)
Acidic H₃O⁺, Heat 4-Morpholinopyrimidine-2-carboxamide 4-Morpholinopyrimidine-2-carboxylic Acid

The nitrile functionality can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to a primary amine, (4-morpholinopyrimidin-2-yl)methanamine, is typically accomplished using powerful hydride-donating reagents such as Lithium Aluminium Hydride (LiAlH₄). openstax.orgchemistrysteps.com The mechanism involves two successive nucleophilic additions of hydride ions to the nitrile carbon. openstax.orglibretexts.org The initial addition forms an imine anion, which is then reduced further to a dianion. An aqueous work-up protonates the dianion to yield the primary amine. openstax.org Other reagents like catalytic hydrogenation (e.g., using Raney Nickel) can also be employed for this transformation. wikipedia.org

Conversion to an aldehyde, 4-morpholinopyrimidine-2-carbaldehyde, requires a less reactive reducing agent that can deliver only one hydride equivalent to the nitrile. Diisobutylaluminium Hydride (DIBAL-H) is commonly used for this purpose, typically at low temperatures (-78 °C). libretexts.orgchemistrysteps.com DIBAL-H coordinates to the nitrile nitrogen, and a single hydride is transferred to the carbon, forming an aluminum-complexed imine intermediate. wikipedia.org This intermediate is stable at low temperatures and does not undergo further reduction. Subsequent hydrolysis during aqueous work-up liberates the aldehyde. libretexts.orgwikipedia.org

Table 3: Reduction Products of this compound

Reducing Agent Product Functional Group Transformation
Lithium Aluminium Hydride (LiAlH₄) (4-Morpholinopyrimidin-2-yl)methanamine Nitrile → Primary Amine

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group. libretexts.org This reaction provides an effective route for the synthesis of ketones.

The reaction begins with the nucleophilic addition of the carbanionic portion of the organometallic reagent to the nitrile carbon, which generates a magnesium or lithium salt of an imine anion. openstax.orglibretexts.org Due to the negative charge on the imine anion intermediate, it is resistant to a second addition by the organometallic reagent. libretexts.org The reaction is typically quenched with an aqueous acid work-up, which hydrolyzes the imine intermediate to form a ketone. openstax.orglibretexts.org For example, the reaction of this compound with Ethylmagnesium Bromide would yield 1-(4-Morpholinopyrimidin-2-yl)propan-1-one after hydrolysis.

Table 4: Ketone Synthesis via Organometallic Reagents

Organometallic Reagent Formula Expected Ketone Product (after hydrolysis)
Methylmagnesium Bromide CH₃MgBr 1-(4-Morpholinopyrimidin-2-yl)ethan-1-one
Phenyllithium C₆H₅Li Phenyl(4-morpholinopyrimidin-2-yl)methanone

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it susceptible to nucleophilic attack. The reactivity of the ring in this compound is modulated by the electronic effects of its substituents: the electron-donating morpholino group at C4 and the electron-withdrawing nitrile group at C2.

Nucleophilic aromatic substitution (SNAr) on pyrimidine rings typically requires the presence of a good leaving group and is facilitated by electron-withdrawing substituents that can stabilize the negative charge of the intermediate Meisenheimer complex.

In this compound, the morpholino group is an amine derivative and is considered a very poor leaving group. Direct displacement of the morpholino group by another nucleophile is therefore highly unlikely under standard SNAr conditions. The electron-donating nature of the morpholino group (via resonance) further deactivates the pyrimidine ring towards nucleophilic attack, particularly at the C2 and C6 positions. Conversely, the nitrile group at C2 is strongly electron-withdrawing, which activates the ring.

Cross-Coupling Reactions for Peripheral Diversification and Biaryl/Heteroaryl Formation

The pyrimidine core of this compound serves as a versatile scaffold for peripheral diversification through transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures. nih.gov While the parent compound lacks a suitable leaving group for direct coupling, its derivatives, particularly halogenated analogues, are key substrates for such transformations.

Palladium-catalyzed reactions like the Suzuki, Stille, and Heck couplings are widely employed to introduce aryl, heteroaryl, or vinyl groups onto the pyrimidine ring. For a derivative such as 6-chloro-4-morpholinopyrimidine-2-carbonitrile, the chlorine atom at the C-6 position acts as an effective leaving group for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The Suzuki coupling, for instance, would involve the reaction of the chlorinated pyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. growingscience.com This strategy allows for the direct formation of a biaryl or heteroaryl linkage at a specific position, significantly expanding the structural diversity of the core molecule.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Phosphine ligands, such as PPh3 or more sterically demanding Buchwald-type ligands, are often used to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. growingscience.com

Table 1: Representative Cross-Coupling Reactions for Pyrimidine Diversification

Reaction TypeCoupling PartnerTypical Catalyst/Ligand SystemBond FormedReference Principle
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)C-C (Aryl) growingscience.com
Heck CouplingAlkenePd(OAc)₂, P(o-tolyl)₃C-C (Vinyl) nih.gov
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuIC-C (Alkynyl) growingscience.com
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAPC-N nih.gov
Stille CouplingAr-Sn(R)₃Pd(PPh₃)₄C-C (Aryl) nih.gov

Redox Reactions Involving the Pyrimidine Ring

The pyrimidine ring is susceptible to both reduction and oxidation reactions, although its aromatic character provides a degree of stability. Due to its electron-deficient nature, stemming from the two nitrogen atoms, the pyrimidine ring is more readily reduced than its carbocyclic analogue, benzene (B151609). researchgate.net

Reduction: Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can reduce the pyrimidine ring, typically leading to di- or tetrahydro-pyrimidine derivatives. researchgate.net The presence of the electron-withdrawing nitrile group at C-2 and the electron-donating morpholino group at C-4 in this compound will influence the regioselectivity of the reduction. The double bond most susceptible to reduction would likely be the C-5/C-6 bond. In biological systems, enzymes such as dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of pyrimidine bases like uracil (B121893) and thymine, highlighting the physiological relevance of this transformation. umich.edu

Oxidation: Oxidation of the pyrimidine ring itself is less common than oxidation of its alkyl substituents. However, strong oxidizing agents can lead to ring-opening or the formation of N-oxides. More frequently, if alkyl groups are present on the ring, they can be oxidized to carboxylic acids using reagents like potassium permanganate. researchgate.net For this compound, enzymatic oxidation is a more relevant consideration. Dihydroorotate dehydrogenase, for example, catalyzes the oxidation of a dihydro-pyrimidine ring to introduce a double bond, a key redox step in pyrimidine biosynthesis. umich.edu

Reactivity of the Morpholine (B109124) Moiety

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the morpholine ring in this compound is a secondary amine and thus functions as a potent nucleophile. This allows for straightforward N-alkylation and N-acylation reactions to introduce a wide variety of substituents.

N-Alkylation: This reaction involves treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid. Alternatively, reductive amination with aldehydes or ketones provides another route to N-alkylated products. A well-established method is the N-alkylation of morpholine with alcohols over a heterogeneous catalyst, which proceeds via a hydrogen auto-transfer mechanism. researchgate.netresearchgate.net This process involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the morpholine nitrogen and subsequent reduction of the resulting iminium ion. researchgate.net

N-Acylation: Acylation of the morpholine nitrogen is readily achieved using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction forms a stable amide bond, linking an acyl group to the morpholine moiety. These reactions are typically high-yielding and provide a reliable method for functionalizing the molecule.

Table 2: Conditions for N-Functionalization of the Morpholine Moiety

Reaction TypeReagentTypical ConditionsProduct TypeReference Principle
N-AlkylationAlkyl Halide (R-X)Base (e.g., K₂CO₃), Aprotic Solvent (e.g., DMF)Tertiary Amine juniperpublishers.com
N-Alkylation (with Alcohol)Alcohol (R-CH₂OH)Catalyst (e.g., CuO–NiO/γ–Al₂O₃), High TemperatureTertiary Amine researchgate.net
N-AcylationAcyl Chloride (R-COCl)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)Amide nih.gov
N-AcylationAcid Anhydride (B1165640) ((RCO)₂O)Base (e.g., Pyridine), HeatAmide nih.gov

Cyclization Reactions Dependent on Morpholine Nitrogen Reactivity

The nucleophilic nitrogen of the morpholine group can participate in intramolecular cyclization reactions if a suitable electrophilic center is present on a substituent elsewhere on the pyrimidine ring. Such reactions are powerful tools for constructing fused heterocyclic systems.

For this to occur, a precursor molecule must be synthesized with a side chain containing an electrophilic functional group, such as a halide or a tosylate, positioned to allow for intramolecular attack by the morpholine nitrogen. For example, if a 2-(2-chloroethoxy) group were installed at the C-6 position of the pyrimidine ring, the morpholine nitrogen could displace the chloride, leading to the formation of a new fused, bridged-ring system. The feasibility and rate of such cyclizations are governed by Baldwin's rules, which predict the favorability of ring-forming reactions based on the size of the ring being formed and the geometry of the transition state. researchgate.net

General Principles of Reaction Mechanisms Relevant to the Compound's Structure

The chemical reactivity of this compound is dictated by the interplay of its three constituent parts: the electron-deficient pyrimidine ring, the electron-withdrawing nitrile group, and the electron-donating morpholine group.

Pyrimidine Ring Reactivity : As a diazine, the pyrimidine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution. Electrophilic attack, if forced, preferentially occurs at the C-5 position, which is the most electron-rich carbon. slideshare.net Conversely, the ring is activated towards nucleophilic aromatic substitution, especially at the C-2, C-4, and C-6 positions, which bear a partial positive charge due to the adjacent nitrogen atoms. slideshare.net The presence of a good leaving group (like a halogen) at these positions facilitates substitution by nucleophiles.

Influence of Substituents :

Morpholine Group (C-4) : The nitrogen atom of the morpholine group donates electron density into the pyrimidine ring via resonance, acting as a strong activating group. This donation partially mitigates the electron-deficient nature of the ring, particularly at the C-5 position. The nitrogen itself is a strong nucleophilic center, as discussed in section 3.3.

Nitrile Group (C-2) : The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. It further deactivates the ring towards electrophilic attack and strongly activates it for nucleophilic attack, particularly at the C-2, C-4 and C-6 positions.

Morpholine Moiety Reactivity : The morpholine component behaves as a typical secondary amine. The nitrogen atom is nucleophilic and readily undergoes alkylation, acylation, and other reactions characteristic of amines. e3s-conferences.org Its involvement in intramolecular cyclizations depends on the strategic placement of electrophilic functional groups on the molecule. researchgate.net

The combination of these features results in a molecule with distinct reactive sites. The morpholine nitrogen is the primary site for reactions with electrophiles like alkyl and acyl halides. The pyrimidine ring itself, particularly at positions 5 and 6 (if functionalized with a leaving group), is the site for diversification via electrophilic or nucleophilic/cross-coupling reactions, respectively.

Structure Activity Relationship Sar Studies and Strategic Lead Optimization for 4 Morpholinopyrimidine 2 Carbonitrile Derivatives

Methodologies for SAR Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For derivatives of 4-morpholinopyrimidine-2-carbonitrile, these studies provide a roadmap for rational drug design.

Systematic modification of the three key components of the this compound scaffold—the pyrimidine (B1678525) ring, the C-4 morpholine (B109124) substituent, and the C-2 nitrile group—has yielded critical insights into their respective roles in biological activity.

Pyrimidine Core: The pyrimidine ring serves as the central scaffold. Modifications often occur at the C-2 and C-5 positions. Studies on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives targeting phosphoinositide-3-kinase (PI3K) have shown that the pyrimidine-5-carbonitrile group can act as a new core structure for potent inhibitors. frontiersin.org In a series of morpholinopyrimidine-5-carbonitrile derivatives designed as dual PI3K/mTOR inhibitors, various substitutions were introduced at the C-2 position. nih.gov It was observed that replacing a methylthio group with a hydrazinyl moiety, which then served as a linker for other heterocyclic systems like pyrazoles, significantly influenced anticancer efficacy. nih.gov Specifically, the introduction of substituted heterocycles at this position generally increased the anticancer activity compared to the precursor with a simple hydrazinyl group. nih.gov

Morpholine Group: The morpholine ring at the C-4 position is frequently identified as a critical pharmacophore. In the development of PI3Kα inhibitors, it was found that the substitution of the morpholine group led to a decrease in inhibitory activity, highlighting its importance for target binding. frontiersin.org Docking studies revealed that the oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, forming a crucial interaction with key amino acid residues in the target's active site, such as Val851 in PI3Kα. frontiersin.org

Nitrile Group: While less frequently modified in the cited studies, the nitrile group at the C-2 position (or C-5 in related scaffolds) contributes to the electronic properties of the pyrimidine ring and can be involved in molecular interactions. Its replacement or modification would be a key step in SAR exploration.

Table 1: Effect of Modifications at Pyrimidine C-2 Position on Anticancer Activity
CompoundModification at C-2 PositionObserved ActivityReference
Analog with -S-CH₃Methylthio groupModerate activity against SNB-75 and A498 cell lines. nih.gov
Analog with -NHNH₂Hydrazinyl moietyDecreased activity compared to the methylthio precursor. nih.gov
Pyrazolo analogsSubstituted pyrazole (B372694) ringActivity ranged from weak to moderate. nih.gov
Schiff bases (12b, 12d)Schiff base derivatives from hydrazinyl moietyExcellent antitumor activity against leukemia SR cell line (IC₅₀ = 0.09-0.10 µM). nih.govnih.gov

Isosteric and bioisosteric replacements involve substituting atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. researchgate.net This strategy is a powerful tool in medicinal chemistry for fine-tuning molecular properties. researchgate.net

In the context of this compound derivatives, this can be seen in the exploration of different heterocyclic rings attached to the core scaffold. For example, in the pursuit of PI3K/mTOR inhibitors, a methylthio group at the C-2 position of the pyrimidine ring was replaced by a hydrazinyl moiety, which was then used to introduce various five-membered heterocyclic rings like pyrazole and pyrrolidine. nih.govnih.gov This "scaffold hopping" or functional group replacement is a form of bioisosterism, where different ring systems are explored to optimize interactions with the biological target. researchgate.net While a simple pyrazolidine (B1218672) addition resulted in weak anticancer effects, a 3,5-dimethylpyrazolo derivative showed moderate effects, indicating that the nature of the bioisosteric replacement is critical for activity. nih.gov

The electronic properties of substituents added to the core scaffold can dramatically alter a compound's biological profile. A common strategy is to investigate the effects of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs).

In studies of thiopyrano[4,3-d]pyrimidine derivatives, which incorporate the morpholinopyrimidine core, a clear trend was observed. When a benzene (B151609) ring was part of a substituent, the presence of EWGs such as chlorine (Cl), fluorine (F), or bromine (Br) resulted in better cytotoxic activity against cancer cell lines compared to compounds with EDGs like a methoxy (B1213986) group (-OCH₃) or hydrogen (H). mdpi.comnih.gov A similar effect was noted in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, where substitutions on a pyridine (B92270) ring showed that EDGs decreased inhibitory activity against PI3K, while EWGs increased it. frontiersin.org These findings suggest that reducing the electron density on appended aromatic rings is beneficial for the activity of these classes of compounds, likely by enhancing interactions within the target's binding pocket.

Table 2: Effect of Electronic Properties of Substituents on PI3K Inhibitory Activity
Compound SeriesSubstituent TypeEffect on ActivityReference
Thiopyrano[4,3-d]pyrimidinesElectron-withdrawing (Cl, F, Br)Increased cytotoxic activity mdpi.comnih.gov
Electron-donating (OCH₃, H)Decreased cytotoxic activity mdpi.comnih.gov
2,4-dimorpholinopyrimidine-5-carbonitriles (with substituted pyridine)Electron-withdrawingIncreased inhibitory activity (IC₅₀) frontiersin.org
Electron-donatingDecreased inhibitory activity (IC₅₀) frontiersin.org

Lead Optimization Strategies for this compound Scaffolds

Lead optimization is the process of refining a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. criver.com For scaffolds based on this compound, this involves identifying key binding features and simplifying the structure for better drug-likeness.

A pharmacophore model defines the essential three-dimensional arrangement of molecular features necessary for biological activity. dovepress.com Identifying this model is a cornerstone of lead optimization. For 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives acting as PI3K inhibitors, the morpholine group has been identified as a key pharmacophoric element. frontiersin.org

Molecular docking studies have provided a detailed map of the interactions between these inhibitors and their target. For one potent compound (17p), the following key interactions with the PI3Kα active site were identified:

The morpholine group at the C-2 position forms a hydrogen bond with the residue Val851 . frontiersin.org

The amine-pyrimidine group establishes two hydrogen bonds with residues Asp933 and Lys802 . frontiersin.org

These interactions anchor the molecule in the binding pocket and are crucial for its potent inhibitory activity. This understanding allows chemists to design new analogs that preserve or enhance these specific interactions while modifying other parts of the molecule to improve properties like solubility or metabolic stability. frontiersin.org

While drug development often leads to an increase in molecular complexity, structural simplification is a powerful strategy to improve synthetic accessibility and optimize pharmacokinetic profiles by removing non-essential structural elements. scienceopen.com This approach aims to reduce "molecular obesity" and enhance drug-likeness. scienceopen.com

In the context of this compound derivatives, SAR data can guide simplification. For example, if a large, complex substituent added to the pyrimidine core does not significantly improve activity over a smaller, simpler analog, it can be considered non-essential and a candidate for removal or replacement. scienceopen.com The analysis of various pyrazolo analogs attached at the C-2 position of a morpholinopyrimidine-5-carbonitrile core showed a range of activities from weak to moderate. nih.gov A structural simplification approach would involve selecting the simplest substituent that maintains a desired level of potency, thereby potentially improving properties such as solubility and ease of synthesis. This strategy focuses on maximizing ligand efficiency—achieving the highest potency with the lowest possible molecular weight. scienceopen.com

Optimization of Molecular Properties for Desirable Research Outcomes (e.g., improved target selectivity)

The optimization of molecular properties is a cornerstone of medicinal chemistry, aiming to enhance a compound's efficacy and selectivity. For derivatives of this compound, research has focused on modifying the scaffold to achieve greater selectivity, particularly for related enzyme targets like phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).

A significant breakthrough in achieving target selectivity was demonstrated by modifying the morpholine moiety itself. In studies on related pyrazolopyrimidine inhibitors, replacing the standard morpholine ring with more complex, bridged morpholine structures led to dramatic improvements in selectivity for mTOR over PI3Kα. scilit.comresearchgate.net Certain analogues with these bridged morpholines exhibited subnanomolar mTOR inhibitory concentrations (IC50) and achieved up to a 26,000-fold selectivity against PI3Kα. scilit.comresearchgate.net

The use of chiral morpholines also proved to be a successful strategy, as the resulting enantiomers displayed different profiles for both potency and selectivity. scilit.comresearchgate.net For instance, the introduction of an (R)-3-methylmorpholine group was shown to improve selectivity for mTOR. researchgate.net This highlights that subtle stereochemical changes to the morpholine ring can have profound effects on target engagement.

Further structure-activity relationship (SAR) studies on related thiopyrano[4,3-d]pyrimidine derivatives showed that substitutions on other parts of the molecule also influence activity. It was found that adding electron-withdrawing groups (such as Cl, F, Br) to a benzene ring attached to the core structure resulted in better activity compared to compounds with electron-donating groups (like OCH3, H). mdpi.comnih.gov

In the development of dual PI3K/mTOR inhibitors based on a morpholinopyrimidine-5-carbonitrile scaffold, specific substitutions at the 2-position of the pyrimidine ring were explored. The conversion of a 2-methylthio group to various substituted heterocyclic moieties via a hydrazinyl linker was shown to generally increase anticancer efficacy. nih.gov The data below illustrates the inhibitory activity of key compounds against PI3K isoforms and mTOR.

CompoundSubstitution at 2-positionPI3Kα IC50 (μM)PI3Kβ IC50 (μM)PI3Kδ IC50 (μM)mTOR IC50 (μM)
12bSchiff base with 4-chlorobenzaldehyde0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05
12dSchiff base with 4-fluorobenzaldehyde1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17
LY294002 (Reference)1.20 ± 0.063.30 ± 0.172.10 ± 0.11-
Afinitor (Reference)---0.90 ± 0.05

Data sourced from a study on novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. nih.gov

Rational Design Based on Binding Site Mapping and Molecular Interactions

The rational design of this compound derivatives is heavily reliant on understanding the topology of the target's binding site and the specific molecular interactions that govern binding affinity and selectivity. scispace.com Molecular modeling and docking studies have been instrumental in elucidating these interactions.

The remarkable selectivity of bridged morpholine derivatives for mTOR over PI3K is a prime example of rational design informed by binding site analysis. scilit.comresearchgate.net Molecular modeling suggests that a single amino acid difference between the two kinases accounts for this selectivity. scilit.comresearchgate.net The mTOR active site possesses a leucine (B10760876) residue (Leu961) at a position where PI3K has a larger phenylalanine. scilit.comresearchgate.net This substitution creates a deeper hydrophobic pocket in mTOR, which can better accommodate the steric bulk of the bridged morpholine substituents, leading to enhanced binding and selectivity. scilit.comresearchgate.net

For dual PI3K/mTOR inhibitors, docking studies have shown that the morpholino group plays a critical role in anchoring the inhibitor to the active site of both enzymes. nih.gov A key interaction identified is a hydrogen bond between the morpholine oxygen and the backbone NH of a valine residue (Val851 in PI3Kα). nih.gov This interaction is crucial for the potency of these compounds. The remainder of the molecule can then be oriented to form other favorable interactions within the binding pocket.

Molecular docking of other morpholinopyrimidine derivatives into the active sites of inflammatory targets like COX-2 has also revealed important binding patterns. These studies show the compounds fitting well within the binding cavity, where they engage in hydrophobic interactions with key residues, providing a structural basis for their anti-inflammatory activity. scispace.com This process of pharmacophore mapping, which identifies the essential structural features required for interaction with a specific target, is a key strategy in designing more potent and selective molecules. mdpi.com

The table below summarizes the key molecular interactions for different target classes.

TargetKey Residue/FeatureInteraction TypeRelevant Moiety on Inhibitor
PI3KαVal851Hydrogen BondMorpholine Oxygen
mTORVal851 equivalentHydrogen BondMorpholine Oxygen
mTORDeeper pocket (from Leu961)Hydrophobic/van der WaalsBridged Morpholine Substituents
COX-2Active Site CavityHydrophobic InteractionsCore Scaffold and Substituents

This rational, structure-based approach allows for the strategic design of new derivatives with improved affinity and selectivity, moving beyond random screening to a more directed and efficient method of lead optimization. researchgate.net

Computational Chemistry and in Silico Approaches for 4 Morpholinopyrimidine 2 Carbonitrile Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding how derivatives of 4-morpholinopyrimidine-2-carbonitrile might interact with their biological targets.

Molecular docking studies have been instrumental in elucidating the binding modes of morpholinopyrimidine derivatives with various key biological targets, particularly protein kinases like PI3K and mTOR, which are critical in cancer cell signaling pathways. nih.govresearchgate.net For instance, in a study of novel morpholinopyrimidine-5-carbonitrile derivatives, docking simulations were performed to clarify their binding modes within the crystal structures of PI3K-α (PDB ID: 4L23) and mTOR (PDB ID: 4JT6). nih.gov

The research identified that the most promising compounds, such as 12b and 12d, exhibited excellent antitumor activity, which was supported by the docking analysis. nih.gov Compound 12b showed significant inhibitory effects on PI3Kα, PI3Kβ, and PI3Kδ, with IC50 values of 0.17 ± 0.01, 0.13 ± 0.01, and 0.76 ± 0.04 μM, respectively. rsc.org Similarly, docking studies on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives identified compound 7e as a potent mTOR kinase inhibitor with an IC50 value of 0.80 ± 0.15 μM. nih.gov These computational predictions of binding affinity correlate well with experimental results and help prioritize compounds for further development. nih.govnih.gov Another study focusing on thiopyrimidine-5-carbonitrile derivatives used docking to investigate interactions with the thymidylate synthase enzyme, identifying a lead compound with an IC50 value of 13.18 µM against the HepG2 cell line. japsonline.com

Table 1: Predicted Binding Affinities of Morpholinopyrimidine Derivatives for Biological Targets

Compound Class Target Protein PDB ID Key Compound Predicted Affinity (IC50)
Morpholinopyrimidine-5-carbonitrile PI3Kα 4L23 12b 0.17 ± 0.01 μM
Morpholinopyrimidine-5-carbonitrile mTOR 4JT6 12b 0.83 ± 0.05 μM
Thiopyrano[4,3-d]pyrimidine mTOR - 7e 0.80 ± 0.15 μM
Thiopyrimidine-5-carbonitrile Thymidylate Synthase - 4a 13.18 µM

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions, primarily hydrogen bonds and hydrophobic contacts, are critical for a ligand's potency and selectivity. thescipub.com

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful method for investigating the intrinsic properties of molecules like this compound. mdpi.com DFT is used to study the electronic structure, geometry, and reactivity of molecules with high accuracy. samipubco.com

Molecules are not static; they exist as an ensemble of different spatial arrangements known as conformations. Conformational analysis using DFT helps to identify the most stable (lowest energy) conformations of a molecule and the energy barriers required to transition between them. mdpi.combiomedres.us For complex molecules like morpholinopyrimidine derivatives, which contain multiple rotatable bonds, understanding the preferred conformation is essential, as only specific conformations may be able to fit into a protein's binding site. mdpi.comnih.gov

DFT calculations can map the potential energy surface of a molecule, revealing the energy landscapes of different conformers. nih.gov Studies on related heterocyclic systems have shown that even small energy differences, less than 0.4 kcal/mol between conformers, can influence the conformational composition of a substance. mdpi.com High energy barriers (e.g., >5 kcal/mol) between conformers suggest that conformational transitions are unlikely at physiological temperatures, meaning the molecule may be "locked" in a specific shape. mdpi.com This information is vital for drug design, ensuring that the synthesized molecule adopts a bioactive conformation.

DFT is widely used to analyze the electronic properties of molecules, which govern their reactivity and interactions. mdpi.comnih.gov Key parameters derived from these calculations are known as reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org

The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the molecule's chemical stability and reactivity; a smaller gap generally indicates greater reactivity. arabjchem.org Other descriptors such as chemical potential, hardness, and electrophilicity can also be calculated to predict how a molecule will behave in a chemical reaction. mdpi.com This analysis helps in understanding the interactions between the morpholinopyrimidine core and its biological target at an electronic level and can guide modifications to the molecular structure to enhance desired properties. samipubco.com

Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations

Descriptor Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Relates to the ability to donate electrons.
Lowest Unoccupied Molecular Orbital Energy ELUMO Relates to the ability to accept electrons.
HOMO-LUMO Gap ΔE Indicates chemical reactivity and stability.
Chemical Potential µ Describes the tendency of electrons to escape.
Chemical Hardness η Measures resistance to change in electron distribution.
Electrophilicity Index ω Quantifies the ability of a molecule to accept electrons.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are most important for activity.

For derivatives of the morpholinopyrimidine scaffold, 3D-QSAR studies have been successfully applied. In one study on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, 3D-QSAR models were developed to investigate their cytotoxic activities against the H460 cancer cell line. nih.gov Two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Similarity Indices Analysis (CoMSIA), were used. nih.gov

The resulting models showed good statistical robustness and predictive power. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.436 and a non-cross-validated correlation coefficient (r²) of 0.937. The CoMSIA model performed even better, with a q² of 0.706 and an r² of 0.947. nih.gov These statistical values indicate that the generated models can reliably predict the cytotoxic activity of new compounds in this class and can be used to guide the rational design of novel thienopyrimidine derivatives with enhanced potency. nih.gov

Table 3: Statistical Results of 3D-QSAR Models for Thieno[3,2-d]pyrimidine (B1254671) Derivatives

Model Cross-validated Coefficient (q²) Non-cross-validated Coefficient (r²) Predictive Power
CoMFA 0.436 0.937 Good
CoMSIA 0.706 0.947 Excellent

Development of Predictive Models for Biological Activity and Property Optimization

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. For pyrimidine (B1678525) derivatives, including the this compound series, QSAR models are developed to establish a mathematical correlation between the physicochemical properties of the compounds and their biological activities.

3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate models based on the steric and electrostatic fields of a series of aligned molecules. For instance, in a study on structurally related thieno[3,2-d]pyrimidine derivatives, CoMFA and CoMSIA models were successfully established to investigate the structure-activity relationships influencing their cytotoxic activities against cancer cell lines. nih.gov Such models can guide the rational design of new analogs by highlighting regions of the molecule where modifications are likely to enhance or diminish activity. nih.gov For the this compound scaffold, these models could predict the anticancer efficacy of new derivatives by analyzing how changes to the morpholine (B109124) ring, substitutions on the pyrimidine core, or alterations to the carbonitrile group affect the compound's interaction with its biological target. nih.govnih.gov

These predictive models are crucial for property optimization, allowing researchers to virtually screen for attributes like target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before committing to synthetic work.

Identification of Key Molecular Descriptors Influencing Research Outcomes

The success of any predictive model hinges on the selection of relevant molecular descriptors—numerical values that characterize the properties of a molecule. springernature.com For pyrimidine-based compounds, a variety of descriptors have been shown to influence biological outcomes. researchgate.netmdpi.com These can be broadly categorized as follows:

Electronic Descriptors: These describe the electron distribution in a molecule. Properties like the half-wave potential and electrophilicity index can be crucial for understanding a compound's reactivity and its ability to participate in redox reactions, which can be relevant for its mechanism of action. researchgate.net

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity and molecular volume can impact how well a compound fits into a target's binding pocket. researchgate.netmdpi.com Studies on some pyrimidine derivatives have indicated that molecular volume, in particular, affects their inhibitory activity. mdpi.com

By identifying the key descriptors that correlate with the desired biological activity for the this compound scaffold, researchers can focus their synthetic efforts on modifications that positively impact these specific properties.

Table 1: Key Molecular Descriptors in Pyrimidine Analog Research
Descriptor CategorySpecific DescriptorInfluence on Research OutcomeReference
ElectronicHalf-wave Potential (E I ½)Correlates with antiproliferative activities by describing the molecule's redox properties. researchgate.net
HydrophobicHydrophobicity (ClogP)Impacts membrane permeability and receptor-ligand interactions. researchgate.net
StericMolar Refractivity (CMR)Relates to molecular volume and polarizability, affecting binding site fit. researchgate.net
StericMolecular VolumeShown to directly affect the inhibitory activity of certain pyrimidine derivatives. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular Dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of molecules, providing insights that static models cannot. preprints.orgmdpi.com This technique solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how a molecule's conformation changes over time and how it interacts with its environment, such as a biological target. preprints.orgmdpi.com

For this compound and its analogs, MD simulations are invaluable for:

Conformational Analysis: The morpholine ring and any flexible side chains can adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying low-energy, biologically relevant shapes that it is likely to adopt in solution or within a binding site. nih.govbiomedres.us

Binding Dynamics: When docked into a target protein, MD simulations can assess the stability of the binding pose. They can reveal how the ligand and protein adapt to each other, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. mdpi.com This detailed understanding of the binding dynamics is critical for explaining the structure-activity relationships observed experimentally and for designing mutations to probe the binding site.

By simulating the ligand-receptor complex, researchers can calculate binding free energies, providing a more accurate prediction of a compound's potency and guiding the optimization of lead compounds to enhance their affinity and residence time on the target. preprints.org

In Silico Screening and Virtual Library Design

In silico screening and virtual library design are computational strategies used to explore vast chemical spaces for promising new molecules before their synthesis. These methods leverage knowledge of the target structure and the characteristics of known active compounds to identify novel candidates.

Fragment-Based Drug Design (FBDD) is an established approach that begins by screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govnih.gov Hits from this screen are then optimized into more potent leads through strategies like fragment growing, merging, or linking. nih.gov

The this compound scaffold is well-suited for an FBDD approach. It can be conceptually deconstructed into key fragments:

The morpholine group

The pyrimidine core

The 2-carbonitrile substituent

In silico FBDD can be used to explore how modifications to each of these fragments impact binding. For example, computational methods can screen virtual libraries of different heterocyclic rings to replace the morpholine group or various substituents at other positions on the pyrimidine ring. springernature.com This approach allows for a systematic exploration of the chemical space around the core scaffold, guiding the derivatization process to enhance target affinity and selectivity while maintaining favorable physicochemical properties, often guided by principles like the "Rule of Three" (Ro3). nih.govdtu.dk

Table 2: FBDD Strategies for Scaffold Derivatization
FBDD StrategyDescriptionApplication to this compound
Fragment GrowingExtending a bound fragment to pick up additional interactions with the target protein.Adding substituents to the morpholine ring or available positions on the pyrimidine core to engage with nearby pockets in the binding site.
Fragment LinkingConnecting two or more fragments that bind to adjacent sites in the target.If another fragment is identified that binds near the this compound core, a linker could be designed to connect them into a single, more potent molecule.
Fragment MergingCombining the structural features of two overlapping fragments into a single new molecule.Merging the core scaffold with another identified fragment that shares common interaction points to create a novel, optimized analog.

De novo design represents a more ambitious computational strategy where novel molecules are constructed from scratch within the constraints of a target's binding site. nih.gov Instead of modifying an existing template, algorithms piece together small molecular fragments or atoms to generate entirely new structures that are predicted to have high affinity for the target.

For the this compound scaffold, de novo design could be employed in several ways:

Scaffold Hopping: Algorithms can identify and build entirely new core structures that maintain the key interaction points of the original morpholinopyrimidine scaffold but possess a different chemical architecture. This is a powerful strategy for generating novel intellectual property.

Side Chain Optimization: With the pyrimidine core held fixed, de novo algorithms can "grow" ideal side chains in place of the morpholine or other substituents, exploring a much wider range of chemical possibilities than a pre-defined virtual library. One such approach involves a "scaffold decorator" model, where a base scaffold is modified by a decorator model that adds compliant chemical groups to defined attachment points. nih.gov

These advanced computational techniques provide a pathway to truly innovative analogs, moving beyond simple derivatization to discover novel chemical entities with potentially superior therapeutic profiles.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Methodologies for the Scaffold

The evolution of synthetic chemistry is crucial for the continued development of 4-morpholinopyrimidine-2-carbonitrile derivatives. Current research focuses on creating more efficient, cost-effective, and scalable synthetic routes. Traditional multi-step syntheses are being optimized, and novel methodologies are being explored to streamline the production of these complex molecules.

One established approach involves the modification of a pre-formed pyrimidine (B1678525) ring. For instance, the synthesis of 4-(4-chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is achieved by refluxing a corresponding dichloro-pyrimidine precursor with morpholine (B109124). nih.gov Subsequent modifications, such as reacting this product with hydrazine (B178648) hydrate, can yield key intermediates like 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, which serves as a versatile building block for further diversification. nih.govrsc.org Similar strategies have been employed for related scaffolds, such as the preparation of 4-(substituted-piperazin-1-yl) or 4-(arylamino) pyrimidine-5-carbonitriles from a chloro-pyrimidine intermediate. tandfonline.com

Modern synthetic strategies are moving towards more sophisticated and efficient reactions. Key areas of development include:

One-Pot Reactions: The Biginelli reaction, a classic one-pot synthesis, is utilized to create the initial tetrahydropyrimidine-5-carbonitrile core, which can then be further modified. nih.gov This approach reduces the number of intermediate purification steps, saving time and resources.

Catalyst-Mediated Cycloadditions: The use of metal catalysts or strong acids to mediate the intermolecular cycloaddition of ynamides with nitriles represents a modern approach to constructing the 4-aminopyrimidine (B60600) core. mdpi.com

Solvent-Free Protocols: To enhance the environmental friendliness and efficiency of synthesis, solvent-free protocols are being developed. One such method involves the fusion of reagents at high temperatures to produce pyrimidine derivatives, avoiding the use of potentially hazardous solvents. mdpi.com

Industrial Scale-Up: For promising drug candidates, developing synthetic routes that are viable on an industrial scale is essential. The condensation of β-cyanoenolates with amidine hydrochlorides is one such route considered for large-scale production of 4-aminopyrimidines. mdpi.com

These advancements aim to provide medicinal chemists with a robust toolbox for generating diverse libraries of this compound analogs for biological screening.

Synthetic StrategyDescriptionKey AdvantageReference
Precursor Modification Stepwise modification of a functionalized pyrimidine ring (e.g., chloro-pyrimidine) to introduce the morpholino group and other substituents.High control over substitution patterns. nih.govtandfonline.com
One-Pot Reactions Combining multiple reaction steps into a single procedure, such as the Biginelli reaction, to form the core heterocyclic structure.Increased efficiency, reduced waste. nih.gov
Catalyst-Mediated Cycloaddition Use of metal catalysts or strong acids to facilitate the formation of the pyrimidine ring from acyclic precursors.Access to novel substitution patterns. mdpi.com
Solvent-Free Fusion Heating a mixture of solid reactants without a solvent to drive the reaction to completion.Environmentally friendly ("Green Chemistry"). mdpi.com

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with improved potency and selectivity. For the this compound scaffold, various in silico techniques are being employed to predict biological activity, optimize drug-like properties, and understand molecular interactions at the atomic level.

Structure-Based Drug Design (SBDD) is a cornerstone of this approach. Molecular docking studies are routinely used to predict the binding orientation of newly designed derivatives within the active site of a target protein. For example, docking analyses have been used to support the design of morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors and to rationalize the binding modes of derivatives targeting EGFR and COX-2. nih.govnih.gov These studies provide critical insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models establish mathematical correlations between the structural features of compounds and their biological activities. mdpi.com These models help identify which molecular properties are most influential, guiding the design of more potent analogs.

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Pharmacophore models for known inhibitors can be used to screen virtual libraries for new compounds with the potential to bind to the same target. nih.govmdpi.com

Beyond initial design, computational tools are used to predict the pharmacokinetic properties of potential drug candidates. ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models assess factors like membrane permeability and bioavailability, helping to identify compounds with favorable drug-like characteristics early in the discovery process. nih.govekb.eg Furthermore, molecular dynamics (MD) simulations can be used to validate docking poses and provide a more dynamic picture of the protein-ligand complex. mdpi.com

Computational MethodApplication in Drug DesignPurposeReference
Molecular Docking Predicting the binding mode and affinity of a ligand within a protein's active site.Guide rational design, explain structure-activity relationships. nih.govnih.govekb.eg
QSAR Correlating chemical structure with biological activity to predict the potency of new compounds.Optimize lead compounds by identifying key structural features. mdpi.com
Pharmacophore Mapping Identifying the essential 3D arrangement of features necessary for biological activity.Virtual screening of compound libraries to find new hits. nih.govmdpi.com
ADME Prediction In silico assessment of drug-like properties such as absorption, distribution, metabolism, and excretion.Prioritize compounds with favorable pharmacokinetic profiles. ekb.eg
Molecular Dynamics (MD) Simulating the movement of atoms in a protein-ligand complex over time.Validate docking results and assess complex stability. mdpi.com

Exploration of New Chemical Space through Diversification and Hybridization Strategies

To unlock the full therapeutic potential of the this compound scaffold, researchers are actively exploring new chemical space. This involves two primary strategies: diversification of the core scaffold and hybridization with other known pharmacophores.

Diversification involves systematically modifying the scaffold at various positions to generate a library of analogs with a wide range of physicochemical properties. This allows for a thorough investigation of the structure-activity relationship (SAR). For the morpholinopyrimidine scaffold, diversification has been achieved by introducing a variety of heterocyclic rings at different positions, sometimes using chemical spacers to alter the geometry and flexibility of the final molecule. nih.govrsc.org The goal of such diversity-oriented synthesis is to generate complex, three-dimensional molecules that can interact with biological targets in novel ways. nih.gov The use of automated synthesis and flow chemistry platforms can significantly accelerate the creation of these diverse compound libraries.

Molecular Hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. The resulting hybrid is intended to interact with multiple biological targets or to possess a modified activity profile compared to its parent components. mdpi.com This approach has proven effective in enhancing the cytotoxic activity of natural products like artemisinin, where hybridization with moieties such as bile acids or quinazolines led to significantly more potent compounds. nih.gov For the this compound scaffold, hybridization could involve linking it to other anticancer agents or fragments known to bind to different targets, potentially leading to dual-action drugs with improved efficacy or the ability to overcome drug resistance. mdpi.com

These strategies are essential for moving beyond incremental improvements and discovering truly novel chemical entities with unique biological activities. nuph.edu.uanih.gov

Expansion of the this compound Scaffold's Application in Diverse Research Areas

While much of the research on this compound and its close analogs has focused on oncology, the inherent versatility of the pyrimidine nucleus suggests significant potential in other therapeutic areas. nih.gov The pyrimidine core is a fundamental component of numerous approved drugs with a wide range of activities, including antiviral, antibacterial, antifungal, antihypertensive, and analgesic properties. nih.gov

Current and emerging applications for this scaffold include:

Oncology: This remains a primary focus. Derivatives have been developed as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. nih.govtandfonline.comnih.gov Compounds from this class have shown activity as dual PI3K/mTOR inhibitors and selective PI3K inhibitors. rsc.orgnih.gov Other research has demonstrated their potential as inhibitors of EGFR and as apoptosis inducers. nih.govrsc.org

Anti-inflammatory Disease: The scaffold is being explored for its anti-inflammatory properties. Certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory enzymes like iNOS and COX-2 in macrophage cells, suggesting their potential for treating inflammation-associated disorders. rsc.org Other pyrimidine-5-carbonitriles have also been identified as potent and selective COX-2 inhibitors. mdpi.com

Future research is likely to expand into other areas where pyrimidine-based drugs have shown promise. Given the scaffold's demonstrated ability to be modified to interact with a variety of protein kinases and enzymes, its application could extend to neurological, metabolic, and infectious diseases. The continued exploration of this privileged scaffold is expected to yield novel therapeutic agents for a broad spectrum of human diseases.

Therapeutic AreaMolecular Target/MechanismResearch FindingReference
Oncology PI3K/mTOR InhibitionNovel derivatives act as dual inhibitors, inducing apoptosis in cancer cells. nih.govrsc.org
Oncology PI3Kα/δ InhibitionOrally bioavailable derivatives show potent and selective PI3K inhibition. nih.gov
Oncology EGFR/COX-2 InhibitionDesigned compounds show dual inhibition and block the cell cycle in cancer cells. nih.gov
Inflammation iNOS/COX-2 InhibitionDerivatives reduce the expression of pro-inflammatory enzymes in macrophages. rsc.org

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-Morpholinopyrimidine-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chloro-2-cyanopyrimidine with morpholine. Reaction optimization includes:

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of morpholine .
  • Temperature : 80–100°C for 12–24 hours to ensure complete substitution .
  • Catalyst : Use of triethylamine or K₂CO₃ to neutralize HCl byproducts .
  • Yield : Typically 60–85%, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm morpholine ring integration (δ 3.6–3.8 ppm for N-CH₂; δ 2.4–2.6 ppm for O-CH₂) and pyrimidine carbonitrile signal (δ ~110 ppm) .
  • IR Spectroscopy : Detect C≡N stretch (~2220 cm⁻¹) and morpholine C-O-C (1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 190.2 (C₉H₁₁N₃O) .

Q. How does the morpholine substituent affect the compound’s reactivity in further derivatization?

  • Methodological Answer : The morpholine group acts as an electron donor, directing electrophilic substitution to the pyrimidine ring’s C5 position. Key reactions:

  • Oxidation : H₂O₂ or KMnO₄ converts C≡N to COOH, forming 4-morpholinopyrimidine-2-carboxylic acid .
  • Reduction : LiAlH₄ reduces C≡N to CH₂NH₂, yielding 4-morpholinopyrimidine-2-methylamine .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-rich C5 as the preferred site for nitration or halogenation .
  • MD Simulations : Solvent effects (e.g., DMSO vs. water) alter transition-state energies, impacting reaction pathways .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., morpholine ring puckering) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, tautomerism) .

Q. How to design derivatives of this compound for kinase inhibition studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents at C5 (e.g., halogens, aryl groups) to enhance binding to ATP pockets .
  • In Silico Docking : Autodock Vina screens derivatives against kinases (e.g., EGFR, CDK2) to prioritize synthesis .
  • Biological Assays : IC₅₀ determination via kinase inhibition assays (e.g., ADP-Glo™) .

Data Contradiction Analysis

Q. Why might identical synthetic protocols yield variable product purity, and how is this mitigated?

  • Methodological Answer :

  • Root Causes : Residual morpholine or solvent impurities (e.g., DMF) .
  • Mitigation :
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
  • QC Protocols : Consistent TLC monitoring and in-process HPLC checks .

Q. How to address discrepancies between computational predictions and experimental reaction outcomes?

  • Methodological Answer :

  • Parameter Calibration : Adjust computational models using experimental data (e.g., solvent dielectric constant) .
  • Mechanistic Re-evaluation : Probe for unaccounted intermediates (e.g., radical species via EPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.